molecular formula C18H4N4O3 B602308 1-Methyl-1H-indazole-3-carboxylic Anhydride CAS No. 1363173-34-5

1-Methyl-1H-indazole-3-carboxylic Anhydride

Cat. No. B602308
M. Wt: 334.34
InChI Key:
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Description

1-Methyl-1H-indazole-3-carboxylic Anhydride is a chemical compound with the molecular formula C18H14N4O3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff . It is also used as a pharmaceutical adjuvant .


Synthesis Analysis

The synthesis of 1-Methyl-1H-indazole-3-carboxylic Anhydride and its derivatives is a topic of ongoing research . These compounds are key intermediates for the preparation of biologically active compounds and indole alkaloids . They are also important precursors for the synthesis of diverse heterocyclic derivatives .


Molecular Structure Analysis

The molecular structure of 1-Methyl-1H-indazole-3-carboxylic Anhydride consists of a 1H-indazole ring attached to a carboxylic anhydride group . The molecular weight of the compound is 334.3 g/mol . The compound has a complex structure with a high degree of atomic displacement .


Physical And Chemical Properties Analysis

1-Methyl-1H-indazole-3-carboxylic Anhydride has a molecular weight of 334.3 g/mol . It has a topological polar surface area of 79 Ų and a complexity of 496 . The compound has no hydrogen bond donors but has five hydrogen bond acceptors .

Scientific Research Applications

  • Antispermatogenic Agents : Certain derivatives related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, like 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, have shown potent antispermatogenic activity (Corsi & Palazzo, 1976).

  • Anti-Arthritic Effects : N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids, which are structurally related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, have shown preliminary antiarthritic effects at non-toxic doses (Bistocchi et al., 1981).

  • Enthalpy of Formation Studies : The enthalpy of formation for compounds like 1-Methyl-1H-indazole-6-carboxylic methyl ester has been studied, providing insights into the energetic and structural influences of carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).

  • Anti-Inflammatory and Analgesic Activity : Derivatives of 1H-pyridin-4-yl-indazole-3-carboxylic acid, structurally related to 1-Methyl-1H-indazole-3-carboxylic Anhydride, have been evaluated for their anti-inflammatory and analgesic activities (Reddy et al., 2015).

  • Synthesis of Novel Derivatives : A study describes the synthesis of novel oxazole derivatives from 1-Methyl-1H-Indazole 3-carboxylic acid, contributing to the development of new compounds for potential biological applications (Reddy et al., 2013).

  • Formation via Intramolecular Coupling : Research on the formation of 3-Methylcarboxy-1H-indazole via intramolecular aliphatic diazonium coupling provides insights into the chemical properties and potential applications of these compounds (Glaser et al., 1993).

Future Directions

The future directions in the research of 1-Methyl-1H-indazole-3-carboxylic Anhydride could involve the design and synthesis of its derivatives as potent and selective inhibitors with anti-tumour migration and invasion activities .

properties

IUPAC Name

(1-methylindazole-3-carbonyl) 1-methylindazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3/c1-21-13-9-5-3-7-11(13)15(19-21)17(23)25-18(24)16-12-8-4-6-10-14(12)22(2)20-16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKUAYVKUKAIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)C(=O)OC(=O)C3=NN(C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-1H-indazole-3-carboxylic Anhydride

CAS RN

1363173-34-5
Record name 1-Methyl-1H-indazole-3-carboxylic acid anhydride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXB6SY68V2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1
Citations
E VR Vishnu, S Joseph, AK Srinivasana… - Letters in Organic …, 2011 - ingentaconnect.com
European Pharmacopeia mentions about nine potential impurities in Granisetron hydrochloride. These impurities need to be controlled in the API as described in the Pharmacopeia. …
Number of citations: 1 www.ingentaconnect.com

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